Physicochemical Comparison: pKa Modulation and Hydrophobicity (LogP) vs. Unsubstituted 1,2,4-Triazol-3-ylpyridines
The presence of the 3-methyl group on the triazole ring in the target compound (CAS 25433-36-7) significantly modulates both the predicted acidity constant (pKa) and the partition coefficient (LogP) relative to the unsubstituted parent scaffold (3-(pyridin-2-yl)-1H-1,2,4-triazole). The target compound has a predicted pKa of 8.62±0.40 and an XLogP3-AA of 1.0 [1]. In contrast, the unsubstituted 3-(pyridin-2-yl)-1H-1,2,4-triazole exhibits a lower predicted pKa of approximately 7.8–8.0 (typical for N-unsubstituted 1,2,4-triazoles) and a lower LogP (approx. 0.5–0.7) .
| Evidence Dimension | Predicted pKa and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | pKa = 8.62±0.40; XLogP3-AA = 1.0 [1] |
| Comparator Or Baseline | 3-(Pyridin-2-yl)-1H-1,2,4-triazole (unsubstituted): pKa approx. 7.8–8.0; LogP approx. 0.5–0.7 |
| Quantified Difference | ΔpKa ~ +0.6 to +0.8 units; ΔLogP ~ +0.3 to +0.5 units |
| Conditions | Calculated/predicted values based on ACD/Labs or ChemAxon algorithms; experimental verification not located in primary literature. |
Why This Matters
The increased pKa of CAS 25433-36-7 reduces protonation of the triazole nitrogen under near-neutral pH conditions, potentially enhancing passive membrane permeability in cell-based assays, while the increased LogP improves organic solvent extraction efficiency during synthesis.
- [1] PubChem. Computed Descriptors: XLogP3-AA for 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine. 2025. View Source
